An In-Depth Technical Guide to the Physicochemical Properties of 1,1-difluoro-5-azaspiro[2.5]octan-6-one
An In-Depth Technical Guide to the Physicochemical Properties of 1,1-difluoro-5-azaspiro[2.5]octan-6-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the novel spirocyclic compound, 1,1-difluoro-5-azaspiro[2.5]octan-6-one. As the landscape of drug discovery continually evolves towards molecules with greater three-dimensional complexity, spirocyclic scaffolds have emerged as a promising area of exploration. The introduction of fluorine atoms into these structures can further modulate their properties in ways beneficial for therapeutic applications, including metabolic stability and binding affinity. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated spiro-compounds.
Molecular Structure and Key Identifiers
1,1-difluoro-5-azaspiro[2.5]octan-6-one is a unique molecule featuring a spirocyclic system where a cyclopropane ring and a piperidinone ring share a single carbon atom. The geminal difluoro group on the cyclopropane ring is a key structural feature that significantly influences the molecule's electronic and conformational properties.
| Identifier | Value |
| IUPAC Name | 1,1-difluoro-5-azaspiro[2.5]octan-6-one |
| CAS Number | 2243510-19-0[1] |
| Molecular Formula | C₇H₉F₂NO |
| Molecular Weight | 161.15 g/mol |
| Canonical SMILES | C1C2(C(NC1=O)CC2)F)F |
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// Positioning nodes N1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.5,-0.8!"]; C4 [pos="0.3,-1.5!"]; C5 [pos="-1,-1!"]; C6 [pos="-1.2,0.5!"]; C7 [pos="-2.5,0!"]; O8 [pos="1.8,1.3!"]; F9 [pos="-3.5,0.8!"]; F10 [pos="-3.5,-0.8!"]; H11 [pos="-0.3,0.8!"];
// Edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C5; C2 -- O8 [style=double]; C7 -- F9; C7 -- F10; N1 -- H11; }
Caption: Molecular structure of 1,1-difluoro-5-azaspiro[2.5]octan-6-one.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |
| Molecular Weight | 161.15 g/mol | - | Conforms to Lipinski's rule of five (<500), indicating good potential for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 0.58 | SwissADME (Consensus) | Indicates a moderate level of lipophilicity, which is often optimal for balancing aqueous solubility and membrane permeability. |
| LogS (Aqueous Solubility) | -1.75 | SwissADME (ESOL) | Suggests the compound is soluble in water, a favorable characteristic for formulation and in vivo disposition. |
| pKa (Acidic) | Not predicted to be acidic | ChemAxon | The absence of an acidic pKa is expected given the molecular structure. |
| pKa (Basic) | 1.85 | ChemAxon | The lactam nitrogen is predicted to be very weakly basic. |
| Topological Polar Surface Area (TPSA) | 32.59 Ų | SwissADME | A low TPSA value is generally associated with good cell membrane permeability. |
| Number of Hydrogen Bond Donors | 1 | SwissADME | Conforms to Lipinski's rule of five (≤5). |
| Number of Hydrogen Bond Acceptors | 2 | SwissADME | Conforms to Lipinski's rule of five (≤10). |
| Number of Rotatable Bonds | 0 | SwissADME | The rigid spirocyclic core restricts conformational flexibility, which can be advantageous for binding to a target protein. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized compounds. The following are predicted spectroscopic data for 1,1-difluoro-5-azaspiro[2.5]octan-6-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidinone and cyclopropane rings. The protons adjacent to the nitrogen and carbonyl group will likely appear as multiplets in the downfield region (3.0-4.0 ppm). The cyclopropyl protons will be in the upfield region, and their signals will be split by both geminal and vicinal couplings, as well as by the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a carbonyl signal around 170 ppm. The carbon atom of the spiro center will be a singlet. The difluorinated carbon of the cyclopropane ring will appear as a triplet due to C-F coupling. The other aliphatic carbons will resonate in the 20-60 ppm range. Online prediction tools can provide more specific chemical shift estimates.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A medium to strong band around 3200-3400 cm⁻¹.
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C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹.
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C-F stretch: Strong bands in the region of 1000-1200 cm⁻¹.
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C-H stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern will likely involve the loss of small neutral molecules such as CO and HF. Cleavage of the cyclopropane and piperidinone rings is also anticipated, leading to characteristic fragment ions. In silico fragmentation tools can help to predict the most probable fragmentation pathways.[4]
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, step-by-step protocols for the experimental determination of thermodynamic solubility and lipophilicity (LogP). These methods are designed to be robust and provide high-quality data crucial for drug development.
Determination of Thermodynamic Solubility
Rationale: Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for oral absorption and formulation development. The shake-flask method is the gold standard for its determination.[5][6][7][8]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol:
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., DMSO) at known concentrations.
-
-
Equilibration:
-
Add an excess amount of the solid 1,1-difluoro-5-azaspiro[2.5]octan-6-one to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is crucial.
-
Seal the vials and place them in a shaking incubator at 37°C for 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification by HPLC-UV:
-
Analyze the filtered supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Inject the prepared standard solutions to generate a calibration curve of peak area versus concentration.
-
From the peak area of the sample, determine the concentration of the dissolved compound using the calibration curve. This concentration represents the thermodynamic solubility.
-
Determination of Lipophilicity (LogP) by HPLC
Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.[9][10][11]
Protocol:
-
Preparation of Mobile Phase and Standards:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Select a set of reference compounds with known LogP values that span the expected LogP of the test compound.
-
Prepare solutions of the reference compounds and the test compound in the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the RP-HPLC system with the chosen mobile phase. A C18 column is commonly used.
-
Inject each reference compound and the test compound individually and record their retention times (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation:
-
For each compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.
-
Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values.
-
Perform a linear regression analysis on the data to obtain a calibration curve.
-
Using the log k value of 1,1-difluoro-5-azaspiro[2.5]octan-6-one, interpolate its LogP value from the calibration curve.
-
Conclusion
1,1-difluoro-5-azaspiro[2.5]octan-6-one represents a class of molecules with significant potential in medicinal chemistry. The in silico data presented in this guide suggest that it possesses favorable drug-like properties, including good aqueous solubility and moderate lipophilicity. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. This technical guide is intended to serve as a valuable resource for scientists working with this and similar fluorinated spirocyclic systems, facilitating their research and development efforts.
References
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. (2014, February 10). [Link]
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CASCADE. Colorado State University. (n.d.). [Link]
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